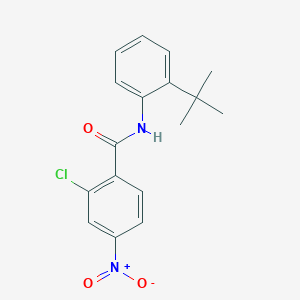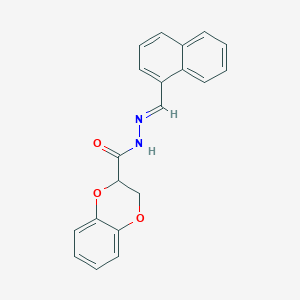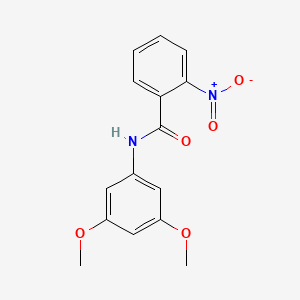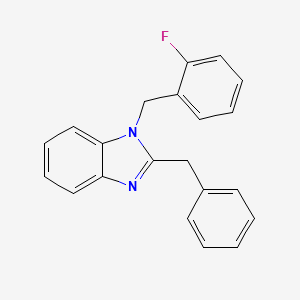
N-methyl-N-(3-nitrobenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(3-nitrobenzyl)cyclohexanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential in treating various types of cancer, including breast, ovarian, and pancreatic cancer.
作用機序
N-methyl-N-(3-nitrobenzyl)cyclohexanamine targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, N-methyl-N-(3-nitrobenzyl)cyclohexanamine disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which have a higher demand for ribosomes than normal cells.
Biochemical and Physiological Effects:
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been found to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been shown to have minimal toxicity in normal cells, making it a potential cancer therapy with fewer side effects.
実験室実験の利点と制限
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has several advantages for lab experiments, including its ability to selectively target cancer cells, its potential to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, N-methyl-N-(3-nitrobenzyl)cyclohexanamine has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential to induce DNA damage in normal cells at high concentrations.
将来の方向性
There are several future directions for N-methyl-N-(3-nitrobenzyl)cyclohexanamine research, including optimizing its synthesis method to improve yield and purity, developing more efficient delivery methods, and investigating its potential in combination therapy with other chemotherapeutic agents. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also shown potential in treating other diseases, such as neurodegenerative disorders and viral infections, which could be explored in future studies. Additionally, the mechanism of action of N-methyl-N-(3-nitrobenzyl)cyclohexanamine is not fully understood, and further research is needed to elucidate its effects on RNA polymerase I transcription and ribosome biogenesis.
合成法
N-methyl-N-(3-nitrobenzyl)cyclohexanamine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, followed by N-methylation of the oxime to form N-methylcyclohexanone oxime. The nitration of N-methylcyclohexanone oxime with nitric acid and sulfuric acid produces N-methyl-N-(3-nitrobenzyl)cyclohexanamine.
科学的研究の応用
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been extensively studied in preclinical models and has shown promising results in inhibiting cancer growth. It has been found to be effective against various types of cancer, including triple-negative breast cancer, ovarian cancer, and pancreatic cancer. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.
特性
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)16(17)18/h5-6,9-10,13H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYQFGJLZEJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421145 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)


![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)


![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


